

Introduction to Eu(fod)₃ as an NMR Shift Reagent

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Compound Focus: Eu(fod)₃-d30

CAS No.: 56689-47-5

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Eu(fod)₃, or tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III), is a **lanthanide shift reagent (LSR)** used primarily in NMR spectroscopy to resolve overlapping signals and determine structural and stereochemical information [1]. Its utility stems from the paramagnetic nature of the Eu(III) center, which has an f⁶ electron configuration with six unpaired electrons, each occupying a different f-orbital [1]. When Eu(fod)₃ coordinates to a Lewis basic site on a substrate molecule, it induces predictable chemical shift changes in the NMR spectra, helping to spread out resonances and simplify spectral analysis [2] [1]. Although its use was more prevalent before the widespread availability of high-field NMR instruments, it remains a valuable tool for specific analytical challenges, particularly in the analysis of complex natural products and for determining enantiomeric purity [2] [3].

The related complex, **Eu(dpm)₃** (tris(dipivaloylmethanato)europium(III)), functions similarly but is less Lewis acidic and less soluble in nonpolar solvents compared to Eu(fod)₃ [1]. The fod⁻ ligand, with its heptafluoropropyl groups, enhances the complex's lipophilicity and Lewis acidity, making it particularly effective in chlorinated solvents like CDCl₃ [1].

Mechanism of Action

The primary mechanism by which Eu(fod)₃ operates is through a **pseudocontact shift** mechanism [1]. The reagent acts as a Lewis acid, coordinating to lone pairs on heteroatoms in the substrate molecule, most commonly oxygen (in carbonyls, ethers, alcohols) or nitrogen (in amines) [1] [3]. This coordination creates a coordination complex where the europium ion's magnetic anisotropy induces additional chemical shift perturbations in the nuclei of the substrate molecule.

The induced shift ($\Delta\delta$) is directly proportional to the concentration of the shift reagent and follows a predictable spatial decay [2]. Protons closer to the coordination site experience larger shifts, while those farther away are affected less. This distance-dependent effect allows researchers to deduce spatial relationships within the molecule. The chemical shift changes typically follow a straight line when plotted against the molar ratio of $\text{Eu}(\text{fod})_3$ to the substrate, enabling quantitative analysis of complexation behavior [2] [4].

Table 1: Key Properties of $\text{Eu}(\text{fod})_3$

Property	Description
Chemical Formula	$\text{C}_{30}\text{H}_{30}\text{EuF}_{21}\text{O}_6$ [1]
Molar Mass	1037.49 g/mol [1]
Appearance	Yellow powder [1]
Melting Point	203–207 °C [1]
Primary Use	Paramagnetic NMR shift reagent [1]
Key Feature	High Lewis acidity and solubility in nonpolar solvents [1]

Experimental Protocol

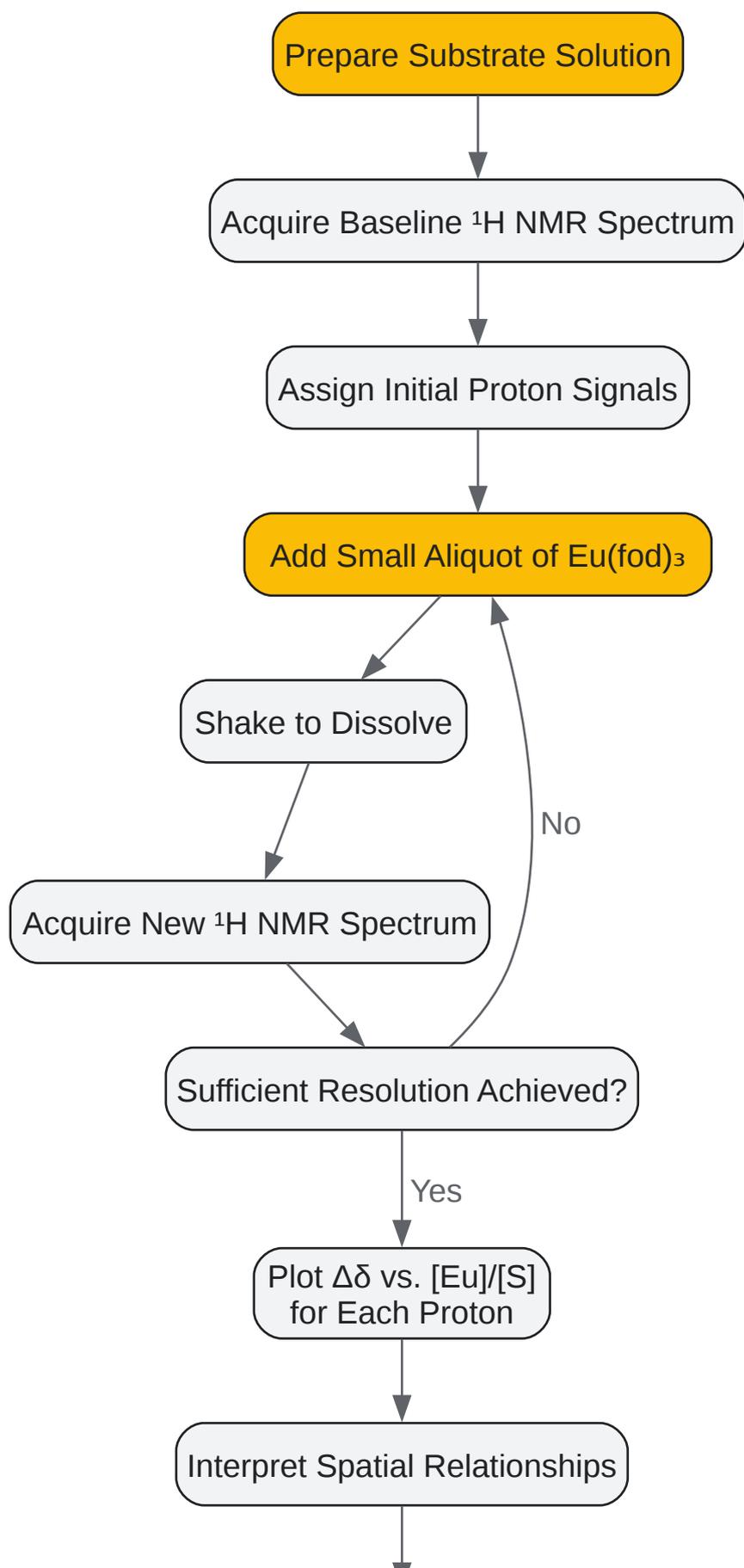
Materials and Preparation

- Eu(fod)₃:** Store in a desiccator to prevent hydration. The reagent is sensitive to moisture and degrades upon exposure to water or protic solvents, which can reduce its effectiveness [3].
- Substrate:** The compound of interest should ideally contain a Lewis basic functional group (e.g., carbonyl, ether, alcohol, amine). For phenolic OH groups, permethylation (conversion to methoxy groups) may be necessary to prevent reagent degradation and simplify spectral interpretation [2] [5].
- Solvent:** Use anhydrous, deuterated chloroform (CDCl_3) is most common. The choice of solvent can influence the complex's equilibrium state; associative solvents like DMSO-d_6 can shift equilibria toward monomeric forms [6].
- NMR Tubes:** Standard high-quality NMR tubes.

Step-by-Step Procedure

- **Prepare Stock Solution:** Dissolve a precisely weighed amount of your pure substrate (typically 5-20 mg) in 0.5-0.7 mL of anhydrous CDCl_3 in an NMR tube [2] [4].
- **Acquire Baseline Spectrum:** Record the standard ^1H NMR spectrum of the substrate without the shift reagent. Assign as many signals as possible using conventional methods [2].
- **Titrate with $\text{Eu}(\text{fod})_3$:**
 - Using a micro-spatula, add a very small amount of solid $\text{Eu}(\text{fod})_3$ directly to the NMR tube. It is crucial to start with a minimal quantity. Cap and shake the tube thoroughly to dissolve the reagent.
 - Record the ^1H NMR spectrum after each addition.
 - Continue this process of incremental addition and spectral acquisition until sufficient signal resolution is achieved or until signal broadening becomes problematic. Effective molar ratios ($[\text{Eu}(\text{fod})_3] / [\text{Substrate}]$) typically range from **0.1 to 0.75** [2].
- **Data Analysis:** For each proton signal, plot the observed chemical shift (δ in ppm) against the molar ratio of $\text{Eu}(\text{fod})_3$ to substrate. The slope of the resulting line represents the lanthanide-induced shift (LIS) for that proton [2].

The following workflow summarizes the experimental procedure:



Structural Assignment

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Key Parameters and Data Analysis

Table 2: Representative Lanthanide-Induced Shifts ($\Delta\delta$) in Aromatic Model System [2]

Proton Site	$\Delta\delta$ at MR=0.125 (ppm)	$\Delta\delta$ at MR=0.25 (ppm)	$\Delta\delta$ at MR=0.5 (ppm)	$\Delta\delta$ at MR=0.75 (ppm)	Slope of $\Delta\delta$ Plot
OCH ₃ -1	0.83	2.17	4.44	7.48	10.5
H-2	0.55	1.23	2.43	4.07	5.55
H-8	~0.3	~0.6	~1.2	~1.8	~2.3
H-4	~0.2	~0.4	~0.9	~1.5	~1.7
N-CH ₃	<0.1	<0.2	<0.3	<0.5	<0.7

MR: Molar Ratio of Eu(fod)₃ to Substrate. Data is illustrative based on acridone alkaloid studies [2].

Practical Considerations and Troubleshooting

- Line Broadening:** Excessive amounts of Eu(fod)₃ will cause significant line broadening due to paramagnetic relaxation, reducing resolution and integration accuracy. Use the minimum amount necessary to achieve the desired signal separation [3].
- Solvent Effects:** The coordination equilibria and adduct formation of Eu(fod)₃ are sensitive to solvent. In apolar solvents like CDCl₃, the complex may oligomerize at higher concentrations, while coordinating solvents like DMSO-d₆ or CD₃CN promote monomeric species, which can sharpen signals like the ¹⁹F NMR resonances of the fod ligand [6].
- Substrate Limitations:** The technique is most effective for molecules containing Lewis basic functional groups. Molecules without such groups are not suitable for this method. The reagent is incompatible with strongly protic or acidic conditions [3].

- **Chiral Resolution:** For determining enantiomeric purity, a chiral shift reagent such as **Eu(hfc)₃** (tris(3-heptafluorobutyryl-d-camphorato)europium(III)) must be used. This chiral complex diastereoselectively complexes with enantiomers, resulting in distinct chemical shifts for each [3].

Table 3: Troubleshooting Common Issues

Problem	Possible Cause	Solution
Excessive Line Broadening	Molar ratio of Eu(fod) ₃ is too high.	Titrate more gradually; use less reagent.
Small or No Induced Shifts	Substrate lacks a Lewis basic site; reagent is degraded.	Check substrate structure; ensure fresh, dry reagent.
Precipitation	Reduced solubility of the substrate-reagent complex.	Try a different solvent (e.g., CD ₂ Cl ₂) or reduce the amount of reagent.
Inconsistent Shifts	Reagent not fully dissolved or hydrated.	Shake the NMR tube thoroughly; store reagent in a desiccator.

Application Example: Structural Elucidation of Acridone Alkaloids

A 2020 study demonstrated the power of Eu(fod)₃ (and the analogous Eu(dpm)₃) in resolving structural ambiguities in permethoxyacridone and pyranoacridone alkaloids [2] [5]. A key challenge was distinguishing between the H-2 and H-4 proton signals, which are often misassigned in conventional NMR.

Researchers permethylated the phenolic acridones to protect reactive OH groups and then titrated with the shift reagent [2]. The results clearly showed that the **OCH₃-1 proton signal experienced the largest shift** (regression slope of 10.5), followed by **H-2** (slope of 5.55), while more distant protons like H-4 and H-8 were less affected [2]. This distinct gradient of induced shifts allowed for unambiguous assignment of all proton positions in the complex aromatic system, proving the method's utility for polysubstituted compounds like acridones, anthraquinones, and flavonoids [2].

Conclusion

$\text{Eu}(\text{fod})_3$ is a powerful and versatile tool in the NMR spectroscopist's arsenal. When applied carefully using the protocols outlined above, it can provide crucial spatial and structural information that is difficult to obtain by other means. Its primary strengths lie in simplifying complex spectra, determining proximity to Lewis basic sites, and—when using chiral variants—assessing enantiomeric purity. By understanding its mechanism, following a meticulous titration protocol, and being mindful of its limitations regarding moisture and concentration, researchers can effectively leverage this classic technique to solve modern structural analysis challenges.

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